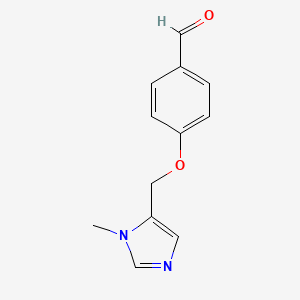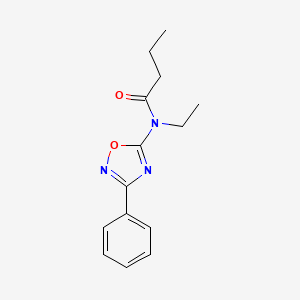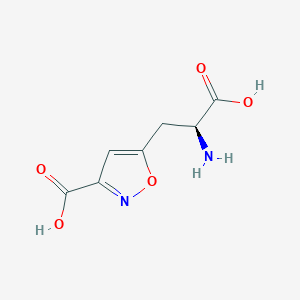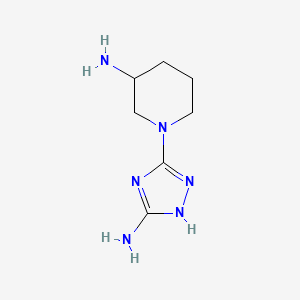
1-(3-Amino-1H-1,2,4-triazol-5-yl)piperidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-1H-1,2,4-triazol-5-yl)piperidin-3-amine is a compound that belongs to the class of 1,2,4-triazoles, which are known for their wide range of pharmacological activities.
Méthodes De Préparation
The synthesis of 1-(3-Amino-1H-1,2,4-triazol-5-yl)piperidin-3-amine can be achieved through multiple synthetic routes. One common method involves the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides using succinic anhydride, aminoguanidine hydrochloride, and various amines . The reaction conditions often involve microwave irradiation to facilitate the nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring . Industrial production methods may vary, but they generally follow similar principles with optimizations for scalability and efficiency.
Analyse Des Réactions Chimiques
1-(3-Amino-1H-1,2,4-triazol-5-yl)piperidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where common reagents include halides and other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted triazole derivatives .
Applications De Recherche Scientifique
1-(3-Amino-1H-1,2,4-triazol-5-yl)piperidin-3-amine has numerous scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(3-Amino-1H-1,2,4-triazol-5-yl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of certain enzymes, such as kinases and lysine-specific demethylase 1, by binding to their active sites and preventing their normal function . This inhibition can lead to various therapeutic effects, including the suppression of cancer cell growth and the modulation of immune responses .
Comparaison Avec Des Composés Similaires
1-(3-Amino-1H-1,2,4-triazol-5-yl)piperidin-3-amine can be compared with other similar compounds, such as:
3-Amino-1,2,4-triazole: Known for its use as a herbicide and enzyme inhibitor.
5-Amino-1H-1,2,4-triazole: Another triazole derivative with similar pharmacological properties.
The uniqueness of this compound lies in its specific structural features and its potential for diverse applications in medicinal chemistry and industrial processes .
Propriétés
Formule moléculaire |
C7H14N6 |
|---|---|
Poids moléculaire |
182.23 g/mol |
Nom IUPAC |
1-(5-amino-1H-1,2,4-triazol-3-yl)piperidin-3-amine |
InChI |
InChI=1S/C7H14N6/c8-5-2-1-3-13(4-5)7-10-6(9)11-12-7/h5H,1-4,8H2,(H3,9,10,11,12) |
Clé InChI |
YOUJHLUQABOMDQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C2=NNC(=N2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[6-(4-Chloroanilino)purin-9-yl]phenyl]ethanol](/img/structure/B12936617.png)


![Ethyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12936631.png)

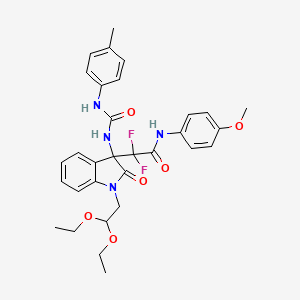
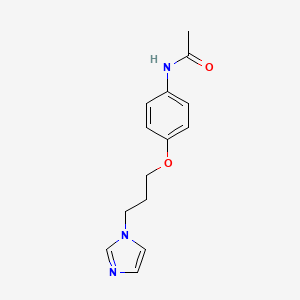

![Methyl 7-bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylate](/img/structure/B12936663.png)

